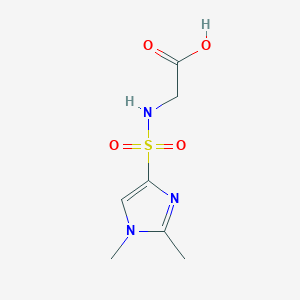
5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine
Overview
Description
5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine (5-FPT) is an important chemical compound that has been studied extensively in both scientific research and lab experiments. It is a member of the isoquinolinone family, and it has a wide range of applications in various fields, including medicine, biochemistry, and pharmacology. 5-FPT is a versatile compound that has been used in the synthesis of many other compounds, as well as in the development of new drugs.
Scientific Research Applications
Synthesis and Fluorescence Properties
Formation and Fluorescence of Catechol Amines : Research by Falck et al. (1962) explores the reaction between formaldehyde and phenylalanine and phenylethylamine derivatives, leading to the formation of 1,2,3,4-tetrahydroisoquinolines. These compounds exhibit intense fluorescence when included in a dried protein film and exposed to formaldehyde vapor, suggesting potential applications in fluorescence microscopy and the study of protein-amine interactions (Falck, Hillarp, Thieme, & Torp, 1962).
Fluorination of Nitrogen-containing Aromatics : Anand and Filler (1976) describe the fluorination of nitrogen-containing aromatics like pyridine and 8-hydroxyquinoline using xenon difluoride. This method could be relevant for the synthesis or modification of 5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine, highlighting a pathway for introducing fluorine atoms into aromatic systems and potentially altering their pharmacological properties (Anand & Filler, 1976).
Applications in Sensing and Imaging
- Metal Ion Sensing : Hazra et al. (2018) synthesized positional isomers based on quinoline, which showed promising results as dual fluorescence chemosensors for Al3+ and Zn2+ ions. This application suggests the potential for derivatives of 5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine in the development of new chemosensors for metal ions, useful in environmental monitoring and biomedical diagnostics (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Biochemical Applications
- Synthesis of Fluorescent Derivatives : Hargitai et al. (2018) detail a method for synthesizing 8-fluoro-3,4-dihydroisoquinoline, a compound structurally related to 5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine, and its transformation into various derivatives. These compounds could serve as central nervous system drug candidates or as tools for studying neurotransmitter dynamics (Hargitai, Nagy, Halász, Simig, & Volk, 2018).
properties
IUPAC Name |
5-(4-fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-6,18H,7-9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLSIUWJHQLSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)OC3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid](/img/structure/B1531128.png)
![1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1531129.png)





![1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1531140.png)
![Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate](/img/structure/B1531142.png)
![2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1531144.png)
![2,2,2-trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B1531145.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1531148.png)

